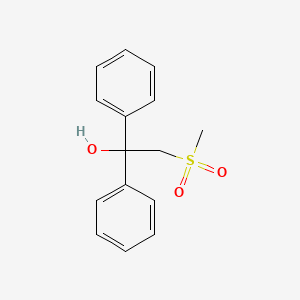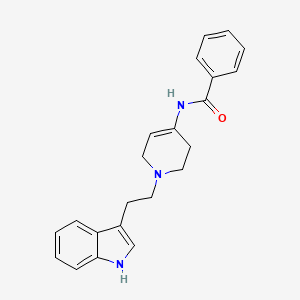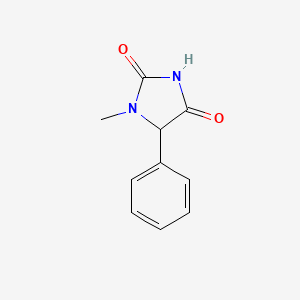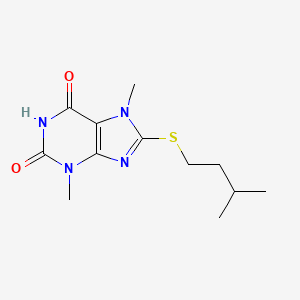
2-(Methylsulfonyl)-1,1-diphenylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylsulfonyl)-1,1-diphenylethanol is an organic compound characterized by the presence of a methylsulfonyl group attached to a diphenylethanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-1,1-diphenylethanol typically involves the reaction of diphenylmethanol with methylsulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is subsequently hydrolyzed to yield the final product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylsulfonyl)-1,1-diphenylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Methylsulfonyl)-1,1-diphenylethanol has several applications in scientific research:
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mecanismo De Acción
The mechanism of action of 2-(Methylsulfonyl)-1,1-diphenylethanol involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
2-(Methylsulfonyl)-1,1-diphenylethanol can be compared with other similar compounds such as:
Methylsulfonylmethane (MSM): Known for its anti-inflammatory properties and used as a dietary supplement.
Dimethyl sulfone: Similar in structure but lacks the diphenylethanol backbone, used in industrial applications.
The uniqueness of this compound lies in its specific combination of the sulfonyl group with the diphenylethanol structure, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique chemical structure allows it to participate in diverse reactions and applications, making it a valuable subject of study in scientific research and industrial applications.
Propiedades
Número CAS |
5324-89-0 |
|---|---|
Fórmula molecular |
C15H16O3S |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
2-methylsulfonyl-1,1-diphenylethanol |
InChI |
InChI=1S/C15H16O3S/c1-19(17,18)12-15(16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3 |
Clave InChI |
WJACSUGFAFYOJF-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12008023.png)
![2-[2-(Benzylamino)-2-oxoethyl]acrylic acid](/img/structure/B12008026.png)




![1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]-](/img/structure/B12008058.png)


![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B12008077.png)
![4-[4-(Benzyloxy)-2-methylbenzoyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008080.png)

